3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid
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Overview
Description
3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C8H11F3O3 It is a derivative of cyclohexanecarboxylic acid, featuring a hydroxyl group and a trifluoromethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the cyclohexane ring. One common method is the trifluoromethylation of cyclohexanecarboxylic acid derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and hydroxyl groups, resulting in different chemical properties.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
3-Hydroxycyclohexanecarboxylic acid: Similar structure but without the trifluoromethyl group.
Uniqueness
3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid is unique due to the presence of both the trifluoromethyl and hydroxyl groups on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)7(14)3-1-2-5(4-7)6(12)13/h5,14H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRPSENATFLRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(C(F)(F)F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1553715-90-4 |
Source
|
Record name | 3-hydroxy-3-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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